Oagpc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oagpc, also known as O-Acetyl-glycoprotein Endopeptidase Inhibitor, is a peptide that has been extensively studied for its potential therapeutic applications. This peptide is known to inhibit the activity of O-acetyl-glycoprotein endopeptidase (OGP), which is an enzyme that cleaves glycoproteins. OGP is involved in various physiological processes, including the regulation of the immune system, inflammation, and wound healing. Thus, the inhibition of OGP by this compound has been shown to have potential therapeutic benefits in a range of diseases.
Wirkmechanismus
Oagpc inhibits the activity of OGP by binding to its active site. OGP is involved in the cleavage of glycoproteins, which are important in various physiological processes, including the regulation of the immune system and wound healing. By inhibiting the activity of OGP, this compound can modulate these processes and potentially have therapeutic benefits.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate various biochemical and physiological processes. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to promote the migration and proliferation of cells involved in wound healing, such as fibroblasts and endothelial cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Oagpc in lab experiments is its specificity for OGP. This allows for the selective inhibition of OGP activity, without affecting other enzymes or cellular processes. However, one limitation of using this compound is its stability. This compound is prone to degradation, which can affect its activity and potency.
Zukünftige Richtungen
There are several future directions for research on Oagpc. One area of research could focus on the development of more stable analogs of this compound, which could have increased potency and therapeutic benefits. Another area of research could focus on the potential use of this compound in the treatment of autoimmune disorders and cancer, where the modulation of the immune system is a key therapeutic strategy. Additionally, further studies could investigate the potential use of this compound in tissue engineering and regenerative medicine, where the promotion of wound healing is a key goal.
Conclusion
This compound is a peptide that has been extensively studied for its potential therapeutic applications. Its ability to inhibit the activity of OGP has been shown to have potential benefits in a range of diseases, including autoimmune disorders and cancer. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more stable and potent analogs of this compound, and further investigation of its therapeutic potential.
Synthesemethoden
Oagpc can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The peptide is then cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Oagpc has been extensively studied for its potential therapeutic applications. One area of research has focused on its role in regulating the immune system. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases, including autoimmune disorders and cancer.
Another area of research has focused on the potential use of this compound in wound healing. Studies have shown that this compound can promote the migration and proliferation of cells involved in wound healing, such as fibroblasts and endothelial cells.
Eigenschaften
CAS-Nummer |
117320-06-6 |
---|---|
Molekularformel |
C35H70NO9P |
Molekulargewicht |
679.9 g/mol |
IUPAC-Name |
[2-(8-carboxyoctanoyloxy)-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C35H70NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-29-42-31-33(32-44-46(40,41)43-30-28-36(2,3)4)45-35(39)27-24-21-19-20-23-26-34(37)38/h33H,5-32H2,1-4H3,(H-,37,38,40,41) |
InChI-Schlüssel |
SPJGRQXWAJFBBQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |
Synonyme |
1-O-octadecyl-2-azelaorylglycerophosphocholine OAGPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.